

4-Methyl-3-decen-5-ol synonyms and trade names like Figovert

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Compound of Interest

Compound Name: 4-Methyl-3-decen-5-ol

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4-Methyl-3-decen-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-3-decen-5-ol**, a synthetic fragrance ingredient also known by trade names such as Figovert and Undecavertol. The document details its chemical identity, physicochemical properties, and toxicological profile based on publicly available data. A representative synthesis protocol is provided, along with a discussion of its primary applications in the fragrance industry. Notably, a review of existing literature indicates a significant data gap regarding the biological activities and associated signaling pathways of this molecule, suggesting a potential area for future research.

Chemical Identity: Synonyms and Trade Names

4-Methyl-3-decen-5-ol is a well-established synthetic chemical, primarily utilized as a fragrance ingredient. It is identified by a variety of synonyms and trade names across different suppliers and regions.

Identifier Type	Identifier	Source
IUPAC Name	4-methyldec-3-en-5-ol	[1]
CAS Number	81782-77-6	[2] [3]
EINECS Number	279-815-0	[4] [5]
Molecular Formula	C ₁₁ H ₂₂ O	[1] [2]
Molecular Weight	170.29 g/mol	[1] [2]
Synonyms	3-Decen-5-ol, 4-methyl-	[1] [2]
4-methyl-3-decene-5-ol		[1]
Violet decenol		[3]
Undecavertol B		[2]
(E)-4-methyldec-3-en-5-ol		[5]
(3E)-4-methyldec-3-en-5-ol		[5]
Trade Names	Figovert	[6]
Undecavertol		[2] [3] [6]
Kevertol		[7]
Elevenol		[8]

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of **4-Methyl-3-decen-5-ol**.

Table 2.1: Physicochemical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[4] [6]
Odor	Floral, green, fresh, violet, orris	[7] [9]
Boiling Point	227.85 - 255 °C	[4] [10]
Flash Point	83 - 98 °C	[4] [9] [11]
Density	0.842 - 0.848 g/mL at 20°C	[4] [11]
Water Solubility	63 - 92 mg/L at 20°C	[4] [11]
log Pow	3.9	[4]
Vapour Pressure	1.1 Pa at 20°C	[4]
Kinematic Viscosity	18 mm ² /s at 20°C; 6.9 mm ² /s at 40°C	[4]
Refractive Index	1.4490 - 1.4540 at 20°C	[11]

Table 2.2: Toxicological Profile

Endpoint	Result	Source
Genotoxicity	Not genotoxic (negative in Ames test and in vitro micronucleus test)	[2]
Cytotoxicity	Positive without metabolic activation, negative with metabolic activation in BlueScreen assay	[2]
Repeated Dose Toxicity	No data available; exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.	[2]
Reproductive Toxicity	No data available; exposure is below the TTC for a Cramer Class I material.	[2]
Skin Sensitization	Considered a skin sensitizer based on read-across data. No Expected Sensitization Induction Level (NESIL) of 2700 $\mu\text{g}/\text{cm}^2$.	[2]
Acute Oral Toxicity (Mouse)	LD50 > 8000 mg/kg	[4]
Acute Dermal Toxicity (Rabbit)	LD50 > 5000 mg/kg	[4]

Synthesis and Experimental Protocols

The primary route for the synthesis of **4-Methyl-3-decen-5-ol** is a Grignard reaction.[\[6\]](#)[\[12\]](#) This involves the reaction of a Grignard reagent, pentylmagnesium bromide, with the α,β -unsaturated aldehyde, 2-methyl-2-pentenal.[\[6\]](#)

Representative Synthesis Protocol (General Method)

The following is a representative experimental protocol for the Grignard synthesis of an alcohol, adapted for the specific reactants of **4-Methyl-3-decen-5-ol**.

Materials:

- Magnesium turnings
- Iodine crystal (initiator)
- 1-Bromopentane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 2-Methyl-2-pentenal
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Inert gas supply (Nitrogen or Argon)
- Separatory funnel

Procedure:**Part A: Preparation of Pentylmagnesium Bromide (Grignard Reagent)**

- All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

- Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-neck flask.
- Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.
- In the dropping funnel, prepare a solution of 1-bromopentane (1 equivalent) in anhydrous diethyl ether.
- Add a small portion (approximately 10%) of the 1-bromopentane solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be applied if the reaction does not start.
- Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux of the ether.
- After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Part B: Reaction with 2-Methyl-2-pentenal

- Cool the Grignard reagent solution to 0°C using an ice bath.
- Dissolve 2-methyl-2-pentenal (1 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
- Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

- Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel. Separate the organic layer.

- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation.

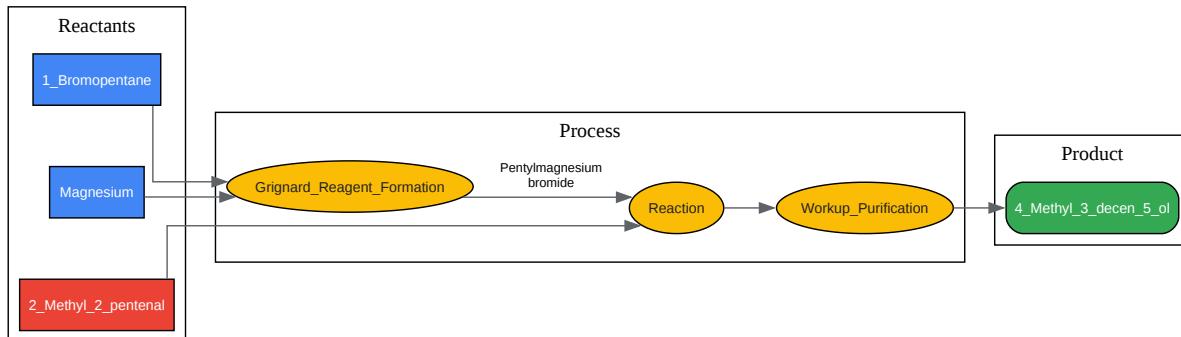
Biological Activities and Signaling Pathways: A Data Gap

A thorough review of the scientific literature reveals a significant lack of data on the biological activities and potential signaling pathway interactions of **4-Methyl-3-decen-5-ol**. The existing research is predominantly focused on its application as a fragrance ingredient and its toxicological safety assessment for this purpose.[\[2\]](#)[\[13\]](#)[\[14\]](#)

The target audience of this guide—researchers, scientists, and drug development professionals—should note this data gap as a potential area for novel research. Investigating the pharmacological effects of this molecule could uncover unforeseen biological activities.

Visualizations

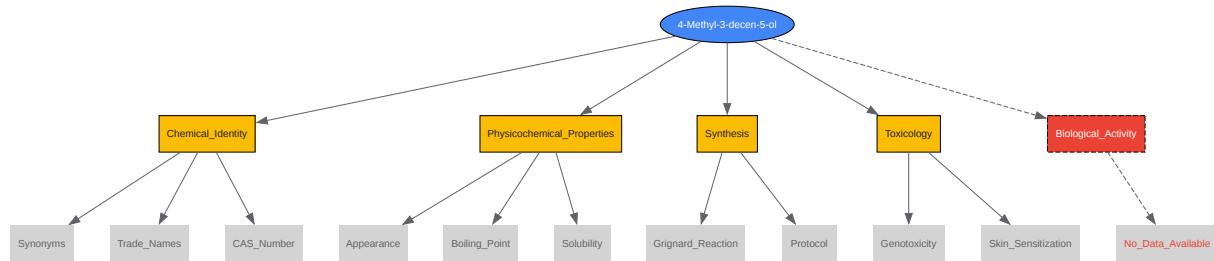
Synthesis Workflow



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Caption: Synthesis workflow for **4-Methyl-3-decen-5-ol**.

Information Landscape



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Caption: Overview of available data for **4-Methyl-3-decen-5-ol**.

Conclusion

4-Methyl-3-decen-5-ol is a synthetic fragrance ingredient with well-documented chemical and toxicological properties. Its synthesis via a Grignard reaction is a standard organic chemistry procedure. While its use in the fragrance industry is established, its biological activities and potential interactions with cellular signaling pathways remain unexplored. This presents a clear opportunity for further scientific investigation, particularly for researchers in drug discovery and development who may be interested in exploring the pharmacological potential of novel chemical entities.

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